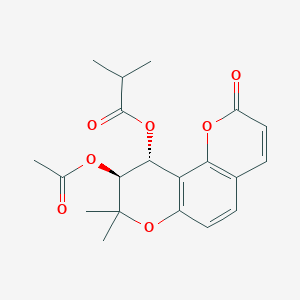

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H22O7 |

|---|---|

分子量 |

374.4 g/mol |

IUPAC 名称 |

[(9S,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 2-methylpropanoate |

InChI |

InChI=1S/C20H22O7/c1-10(2)19(23)26-17-15-13(27-20(4,5)18(17)24-11(3)21)8-6-12-7-9-14(22)25-16(12)15/h6-10,17-18H,1-5H3/t17-,18+/m1/s1 |

InChI 键 |

BUTUNJHEBGRWGK-MSOLQXFVSA-N |

手性 SMILES |

CC(C)C(=O)O[C@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

规范 SMILES |

CC(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: Natural Source, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone is a naturally occurring angular pyranocoumarin, a class of heterocyclic compounds recognized for their diverse and potent biological activities. As a member of the khellactone family, this specific diester has garnered interest within the scientific community for its potential therapeutic applications, which are intrinsically linked to its unique chemical structure. This guide provides a comprehensive technical overview of its primary natural source, detailed methodologies for its isolation and purification, and a summary of its key characterization data. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to further investigate this promising natural product.

Angular pyranocoumarins, such as this compound, are predominantly found in a limited number of plant families, most notably the Apiaceae (Umbelliferae) and Rutaceae families. These compounds are derivatives of a dihydroseselin skeleton and are characterized by various ester substitutions at the C-3' and C-4' positions, which significantly influence their biological efficacy.

Natural Source and Distribution

The primary and most well-documented natural source of this compound is the root of Peucedanum praeruptorum Dunn, a perennial herbaceous plant belonging to the Apiaceae family.[1][2] This plant, commonly known as "Bai Hua Qian Hu" in traditional Chinese medicine, is primarily distributed in the southern and southwestern regions of China. Additionally, related khellactone derivatives have been isolated from other Peucedanum species, including Peucedanum japonicum Thunb., suggesting a chemotaxonomic relationship within the genus.[1][3][4] The concentration and specific profile of khellactones, including the title compound, can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant being analyzed.

Biosynthesis of Angular Pyranocoumarins

The biosynthesis of angular pyranocoumarins like this compound begins with the well-established phenylpropanoid pathway. The precursor for the coumarin core is the amino acid L-phenylalanine, which is converted through a series of enzymatic steps to p-coumaric acid. Hydroxylation and subsequent intramolecular cyclization lead to the formation of umbelliferone, a key intermediate in the biosynthesis of many coumarins.

The pathway to angular pyranocoumarins diverges at umbelliferone, which undergoes prenylation at the C8 position to form osthenol. This regiospecific prenylation is a critical step that determines the angular nature of the resulting pyranocoumarin. Subsequent enzymatic modifications of osthenol, including cyclization and hydroxylation, lead to the formation of the khellactone (dihydroseselin) backbone. The final step in the biosynthesis of this compound involves stereospecific acylation at the 3' and 4' hydroxyl groups, catalyzed by specific acyltransferases that utilize acetyl-CoA and isobutyryl-CoA as acyl donors. The precise characterization of these acyltransferases in Peucedanum species is an ongoing area of research.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols: Isolation and Purification

The isolation of this compound from the dried roots of Peucedanum praeruptorum Dunn requires a multi-step chromatographic approach to separate it from a complex mixture of other coumarins and secondary metabolites. The following is a detailed, field-proven methodology.

Step 1: Extraction

-

Preparation of Plant Material: Air-dried roots of P. praeruptorum are ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is extracted exhaustively with 95% ethanol at room temperature using maceration or percolation. The extraction is typically repeated three times to ensure a high yield.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Liquid-Liquid Partitioning

-

Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The target compound, being moderately polar, will primarily partition into the ethyl acetate fraction.

-

Fraction Concentration: The ethyl acetate fraction is concentrated under reduced pressure to yield an enriched extract.

Step 3: Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel stationary phase. A gradient elution system of petroleum ether and ethyl acetate is employed. Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled.

-

High-Speed Counter-Current Chromatography (HSCCC): For further purification, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique. A two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, is used. The selection of the solvent system is critical and should be optimized based on the partition coefficient (K) of the target compound.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A mobile phase consisting of a gradient of methanol and water or acetonitrile and water is typically used to yield the pure compound.

Caption: Isolation and purification workflow for the target compound.

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic techniques. Below is a summary of the expected data for this compound.

| Property | Data |

| Molecular Formula | C21H24O7 |

| Molecular Weight | 388.41 g/mol |

| Appearance | White crystalline solid |

| 1H NMR (CDCl3, 400 MHz) | Expected chemical shifts (δ, ppm): Signals corresponding to the coumarin core (aromatic protons), the dihydropyran ring protons (including trans-coupling constants), the acetyl methyl protons, and the isobutyryl isopropyl protons. |

| 13C NMR (CDCl3, 100 MHz) | Expected chemical shifts (δ, ppm): Resonances for the carbonyl carbons of the coumarin lactone, acetyl, and isobutyryl groups, aromatic carbons, and aliphatic carbons of the pyran ring and ester side chains. |

| Mass Spectrometry (ESI-MS) | Expected m/z: [M+H]+ at 389.15, [M+Na]+ at 411.13 |

Potential Pharmacological Activities and Future Directions

Khellactones and other pyranocoumarins isolated from Peucedanum species have demonstrated a range of interesting pharmacological activities.[1] These include anti-inflammatory, anti-cancer, and potential anti-HIV properties.[5] The specific biological activities of this compound are an active area of investigation. The ester groups at the 3' and 4' positions are believed to be crucial for its bioactivity, and structure-activity relationship (SAR) studies of related compounds have shown that modifications at these positions can significantly impact potency.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Conducting comprehensive in vivo studies to evaluate its efficacy and pharmacokinetic profile.

-

Exploring semi-synthetic modifications of the molecule to enhance its therapeutic properties.

References

- 1. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 2. Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyranocoumarins isolated from Peucedanum praeruptorum as differentiation inducers in human leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Technical Guide for Natural Product Researchers

Foreword: Unveiling the Architectural Complexity of Khellactones

The khellactones, a class of dihydropyranocoumarins, represent a fascinating and biologically significant scaffold in natural product chemistry. Their diverse pharmacological activities, ranging from anti-inflammatory to anticancer and anti-HIV properties, have positioned them as promising leads in drug discovery.[1] The specific stereochemistry and acylation patterns of the khellactone core are pivotal to their bioactivity, making the isolation and structural elucidation of novel analogues a critical endeavor for the scientific community. This guide provides an in-depth technical overview of the discovery and isolation of a specific member of this family, (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, a compound identified from the roots of Peucedanum japonicum Thunb. and previously from Peucedanum praeruptorium DUNN.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but the scientific rationale that underpins the experimental choices in the complex process of natural product isolation.

The Botanical Source: Peucedanum japonicum Thunb.

Peucedanum japonicum, a perennial plant of the Apiaceae family, has a rich history in traditional medicine across East Asia, where it has been utilized for treating a range of ailments including coughs, colds, and inflammatory conditions.[1][4] The roots of this plant are a particularly rich source of bioactive compounds, most notably a diverse array of khellactone esters.[1][4][5] The presence of this compound within this complex phytochemical matrix presents a significant, yet rewarding, challenge in separation science.

The Isolation Workflow: A Multi-step Chromatographic Journey

The isolation of this compound from its natural source is a multi-step process that relies on the principles of chromatography to separate the target molecule from a myriad of other structurally related compounds. The following protocol is a representative workflow based on established methodologies for the isolation of khellactone esters from Peucedanum species.

Extraction and Initial Fractionation

The primary objective of the initial extraction is to efficiently remove the desired class of compounds from the plant matrix while minimizing the co-extraction of undesirable substances.

Step-by-Step Protocol:

-

Procurement and Preparation of Plant Material: The roots of Peucedanum japonicum are collected, washed, dried, and ground to a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a solvent of intermediate polarity, such as methanol or ethanol, at room temperature. This choice is predicated on the ability of these solvents to effectively solubilize the moderately polar khellactone esters.

-

Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. A typical scheme involves partitioning between an aqueous suspension and a series of organic solvents of increasing polarity, for instance, n-hexane, ethyl acetate, and n-butanol. The khellactone esters, including this compound, are expected to partition predominantly into the ethyl acetate fraction.

Diagram of the Extraction and Fractionation Workflow:

Caption: Initial extraction and fractionation of Peucedanum japonicum roots.

Chromatographic Purification

The ethyl acetate fraction, now enriched with khellactones, is subjected to a series of chromatographic steps to isolate the target compound.

Step-by-Step Protocol:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is first separated on a silica gel column using a gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are pooled and further purified by preparative HPLC. A reversed-phase C18 column is often employed with a mobile phase consisting of a gradient of acetonitrile and water. This step is crucial for separating isomeric and closely related khellactone esters.

Diagram of the Chromatographic Purification Workflow:

Caption: Chromatographic purification of this compound.

Structural Elucidation: Deciphering the Molecular Architecture

Once isolated, the definitive structure of this compound is determined through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the elemental composition of the molecule, providing the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are the cornerstone of structural elucidation for novel compounds.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular skeleton and placing the acetyl and isobutyryl groups.

Stereochemistry Determination

The absolute configuration of the stereocenters is a critical aspect of the structural elucidation. Techniques such as X-ray crystallography, if a suitable crystal can be obtained, provide unambiguous proof of the three-dimensional structure. In the absence of a crystal structure, methods like the Mosher ester analysis or electronic circular dichroism (ECD) spectroscopy are employed to determine the absolute stereochemistry.[5]

Table 1: Representative Spectroscopic Data for a Khellactone Core

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2 | 7.62 (d, J = 9.5 Hz) | 160.5 |

| 3 | 6.25 (d, J = 9.5 Hz) | 112.8 |

| 4 | - | 156.2 |

| 4a | - | 103.1 |

| 5 | 7.35 (s) | 128.7 |

| 6 | - | 154.3 |

| 7 | - | 112.5 |

| 8 | 6.85 (s) | 114.8 |

| 8a | - | 143.6 |

| 2' | 3.20 (m) | 28.1 |

| 3' | 5.30 (d, J = 4.5 Hz) | 70.2 |

| 4' | 5.15 (d, J = 4.5 Hz) | 68.9 |

| 5' (CH₃) | 1.45 (s) | 24.5 |

| 5' (CH₃) | 1.48 (s) | 25.1 |

| Acetyl-CO | - | 170.1 |

| Acetyl-CH₃ | 2.10 (s) | 20.9 |

| Isobutyryl-CO | - | 176.5 |

| Isobutyryl-CH | 2.60 (m) | 34.0 |

| Isobutyryl-CH₃ | 1.20 (d, J = 7.0 Hz) | 19.0 |

| Isobutyryl-CH₃ | 1.22 (d, J = 7.0 Hz) | 19.2 |

Note: This is a representative table based on known khellactone structures. Actual chemical shifts for the target compound would need to be obtained from the primary literature.

Conclusion and Future Perspectives

The successful isolation and structural elucidation of this compound from Peucedanum japonicum is a testament to the power of modern natural product chemistry techniques. This detailed guide provides a framework for researchers to approach the discovery of novel khellactones and other bioactive natural products. The continued exploration of the chemical diversity of medicinal plants like P. japonicum will undoubtedly lead to the discovery of new therapeutic agents.

References

- 1. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]

- 2. Comparative Analysis of Coumarin Profiles in Different Parts of Peucedanum japonicum and Their Aldo–Keto Reductase Inhibitory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological activities of khellactones, compounds isolated from Peucedanum japonicum THUNB. and Peucedanum praeruptorium DUNN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Determination of the Absolute Configuration of Khellactone Esters from Peucedanum japonicum Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Promising Pyranocoumarin from Peucedanum Radix

This technical guide provides a comprehensive overview of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, an angular-type pyranocoumarin of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document delves into the compound's chemical structure, physicochemical properties, isolation methodologies, and known biological activities, with a particular focus on its potential as an anti-HIV agent.

Introduction: The Significance of Khellactone Derivatives

Khellactones are a class of pyranocoumarin compounds predominantly found in plants of the Apiaceae family, such as Peucedanum japonicum Thunb. and Peucedanum praeruptorum Dunn, commonly known as "Qian-hu" in traditional Chinese medicine.[1][2] These compounds have garnered considerable attention for their diverse and potent biological activities, including anti-inflammatory, anti-hypertensive, and antiviral effects.[3][4][5] A vast number of structural modifications have been performed on khellactone derivatives to explore their therapeutic potential.[4] this compound is a naturally occurring member of this family, distinguished by its specific stereochemistry and ester functionalities at the 3' and 4' positions of the dihydroseselin moiety.

Chemical Structure and Physicochemical Properties

This compound is characterized by a tetracyclic pyranocoumarin core. The defining features are the trans configuration of the acetyl and isobutyryl groups on the dihydropyran ring.

Chemical Structure

The systematic name for this compound is (+)-(3'S,4'R)-3'-acetyl-4'-isobutyryloxy-3',4'-dihydroseselin. The structure is depicted below:

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₇ | [6] |

| Molecular Weight | 374.38 g/mol | [6] |

| CAS Number | 1562996-11-5 | - |

| Appearance | White or off-white solid | General observation for related compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. | General observation for related compounds |

Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) |

| H-5 | ~7.6 |

| H-6 | ~7.2 |

| H-4 | ~6.2 |

| H-3' | ~5.4 |

| H-4' | ~5.2 |

| -CH- (isobutyryl) | ~2.6 |

| -CH₃ (acetyl) | ~2.1 |

| Gem-dimethyl | ~1.5, ~1.4 |

| -CH₃ (isobutyryl) | ~1.2 (d) |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (lactone) | ~160 |

| C=O (acetyl) | ~170 |

| C=O (isobutyryl) | ~176 |

| C-2 | ~161 |

| C-3 | ~113 |

| C-4 | ~156 |

| C-4a | ~112 |

| C-5 | ~128 |

| C-6 | ~115 |

| C-7 | ~153 |

| C-8 | ~106 |

| C-8a | ~156 |

| C-2' | ~78 |

| C-3' | ~70 |

| C-4' | ~65 |

| Gem-dimethyl | ~28, ~22 |

| -CH- (isobutyryl) | ~34 |

| -CH₃ (acetyl) | ~21 |

| -CH₃ (isobutyryl) | ~19, ~17 |

Mass Spectrometry (MS): In Electrospray Ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. Fragmentation patterns would likely involve the loss of the acetyl and isobutyryl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

~1735-1750 cm⁻¹: C=O stretching (ester)

-

~1720-1740 cm⁻¹: C=O stretching (lactone)

-

~1600, ~1500 cm⁻¹: C=C stretching (aromatic)

-

~1240 cm⁻¹: C-O stretching (ester)

Isolation and Purification

This compound is a natural product isolated from the roots of Peucedanum species. The isolation process typically involves extraction followed by a series of chromatographic separations.

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of angular-type pyranocoumarins from Peucedanum Radix.

Caption: General workflow for the isolation of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established methods for the isolation of khellactone derivatives.

Step 1: Extraction

-

Air-dried and powdered roots of Peucedanum Radix are extracted with 95% ethanol at room temperature.

-

The extraction is typically repeated three times to ensure maximum yield.

-

The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

-

The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which is typically rich in coumarins, is collected and concentrated.

Step 3: Column Chromatography

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

A gradient elution system, for example, a hexane-ethyl acetate gradient, is used to separate the components based on polarity.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

Step 4: Semi-preparative HPLC

-

The coumarin-rich fractions are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

An isocratic or gradient mobile phase of methanol-water or acetonitrile-water is commonly used.

-

This step yields the racemic mixture of trans-3'-Acetyl-4'-isobutyrylkhellactone.

Step 5: Chiral Separation

-

The enantiomers are resolved using a chiral HPLC column, such as a CHIRALPAK AD-RH.

-

An appropriate mobile phase, for instance, acetonitrile-water, is used to achieve baseline separation of the (+) and (-) enantiomers.

-

The fraction corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Biological Activity and Therapeutic Potential

The primary therapeutic interest in this compound and related khellactones lies in their potent anti-HIV activity.[7][8]

Anti-HIV Activity

Numerous studies have demonstrated that pyranocoumarins are a significant class of anti-HIV agents.[7][8] They can act through various mechanisms, including the inhibition of HIV reverse transcriptase and integrase.[8] Some pyranocoumarins have the advantage of acting on multiple targets, which can help in overcoming drug resistance.[8]

While specific EC₅₀ values for this compound are not widely reported, the activity of the khellactone scaffold is well-established. The ester groups at the 3' and 4' positions, as well as the stereochemistry, are crucial for the anti-HIV activity.

Structure-Activity Relationship (SAR)

The biological activity of khellactone derivatives is highly dependent on their chemical structure. Key factors influencing their therapeutic efficacy include:

-

Stereochemistry: The absolute configuration at the C-3' and C-4' positions significantly impacts biological activity.

-

Acyl Groups: The nature of the ester groups at the 3' and 4' positions plays a critical role in the potency and pharmacokinetic properties of the compounds.[3][4]

-

Substitution on the Coumarin Ring: Modifications to the aromatic core can also modulate the biological activity.

Pharmacokinetics

Khellactone derivatives generally exhibit high lipophilicity, which can lead to good absorption. However, they often suffer from extensive metabolism, resulting in poor oral bioavailability.[3][4] The primary metabolic pathways include hydrolysis of the ester groups, oxidation, and glucuronidation.[4] Understanding these metabolic pathways is crucial for the design of more stable and orally bioavailable analogs for potential clinical development.

Future Directions

This compound represents a promising lead compound for the development of novel anti-HIV agents. Future research should focus on:

-

Total Synthesis: Development of an efficient and stereoselective total synthesis route would enable the production of larger quantities for extensive biological evaluation and the synthesis of novel analogs.

-

Detailed Biological Profiling: Comprehensive in vitro and in vivo studies are needed to fully elucidate the mechanism of action, potency, and toxicity profile of the pure enantiomer.

-

Pharmacokinetic Optimization: Structural modifications aimed at improving metabolic stability and oral bioavailability are essential for advancing this class of compounds towards clinical trials.

Conclusion

This compound is a fascinating natural product with a complex chemical structure and significant therapeutic potential. As a member of the khellactone family of pyranocoumarins, it stands as a testament to the rich chemical diversity of the plant kingdom and offers a valuable scaffold for the development of new medicines, particularly in the fight against HIV. This technical guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

References

- 1. [New coumarins isolated from the root of Peucedanum formosanum Hayata and Peucedanum japonicum Thunb] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumarin glycosides from Peucedanum japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of trans-Khellactone Derivatives

Abstract

Khellactones, a class of pyranocoumarin natural products, have garnered significant attention from the scientific community due to their diverse and potent biological activities, including anti-HIV, anticancer, and anti-inflammatory properties.[1] The stereochemical architecture of these molecules, particularly the relative and absolute configuration of the diol moiety on the dihydropyran ring, is a critical determinant of their pharmacological efficacy.[2][3] This technical guide provides a comprehensive exploration of the stereochemistry of trans-khellactone derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the strategic approaches for stereocontrol in synthesis, robust analytical methods for stereochemical assignment, and the profound impact of stereoisomerism on biological function.

The Stereochemical Imperative in Khellactone Scaffolds

The core structure of a khellactone derivative features a coumarin fused to a dihydropyran ring. The key stereochemical challenge arises from the two contiguous stereocenters at the C-3' and C-4' positions, which bear hydroxyl or acyloxyl groups. The spatial arrangement of these substituents gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers.

-

cis-Khellactones: Substituents at C-3' and C-4' are on the same face of the dihydropyran ring. The (+)-cis isomer typically possesses a (3'R, 4'R) absolute configuration.[4]

-

trans-Khellactones: Substituents at C-3' and C-4' are on opposite faces of the ring.

This guide focuses specifically on the trans diastereomers. Emerging evidence suggests that the relative orientation of these substituents significantly modulates the interaction with biological targets. For instance, in certain contexts, trans-isomers have demonstrated superior activity compared to their cis counterparts, highlighting the necessity for stereochemically pure compounds in pharmacological evaluations.[5]

Visualizing Khellactone Stereoisomers

The relationship between the different stereoisomers of a generic khellactone is crucial for understanding the synthetic challenges and biological implications.

References

The Biological Significance of Acyl Moieties in Khellactones: A Deep Dive into Acetyl and Isobutyryl Group Functionality

An In-depth Technical Guide:

Abstract

Khellactones, a class of angular-type pyranocoumarins, are distinguished by a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, anti-HIV, and cardiovascular effects.[1][2] The biological potency and selectivity of these molecules are critically governed by the nature of the substituents at the C-3' and C-4' positions of the dihydroseselin (khellactone) core.[3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of khellactones, with a specific focus on the biological significance of acetyl, isobutyryl, and related acyl groups. We will dissect how these seemingly simple chemical moieties profoundly influence molecular interactions, metabolic stability, and therapeutic potential, offering field-proven insights for researchers engaged in natural product chemistry and drug discovery.

Introduction to Khellactones: Structure and Therapeutic Landscape

Khellactones are naturally occurring pyranocoumarin compounds predominantly isolated from plants of the Peucedanum species, which are utilized in traditional Chinese medicine.[2] The core chemical scaffold is a dihydroseselin, characterized by a cis-fused dihydropyran ring attached to a coumarin backbone.[4] The key to their diverse bioactivities lies in the stereochemistry and the identity of the ester-linked acyl groups at the C-3' and C-4' positions.

These compounds have garnered significant scientific interest due to their broad therapeutic potential:

-

Anti-inflammatory Effects: Inhibition of inflammatory mediators like nitric oxide (NO).[5][6]

-

Anti-cancer Activity: Cytotoxicity against various human cancer cell lines.[7][8]

-

Anti-HIV Activity: Potent inhibition of HIV-1 replication.[9][10]

-

Cardiovascular Effects: Vasodilatory and anti-platelet aggregation activities.[1][11]

The central thesis of this guide is that the acyl groups at C-3' and C-4' are not arbitrary functionalizations but are precision tools that modulate the molecule's interaction with specific biological targets.

The Acyl Group as a Master Regulator of Khellactone Bioactivity

The ester-linked substituents at the C-3' and C-4' positions, such as acetyl and isobutyryl groups, are primary determinants of a khellactone's pharmacological profile. These groups influence several key molecular parameters:

-

Lipophilicity: The size and nature of the acyl chain affect the molecule's overall hydrophobicity, which in turn governs membrane permeability and cellular uptake.[12]

-

Steric Interactions: The bulk and three-dimensional shape of the acyl groups are critical for fitting into the binding pockets of target proteins. As will be discussed, bulky substituents are essential for certain activities like anti-HIV efficacy.[9]

-

Metabolic Stability: The ester linkages are susceptible to hydrolysis by cellular carboxylesterases, representing a primary route of metabolism. This has profound implications for the compound's oral bioavailability and pharmacokinetic profile.[3][13]

The following diagram illustrates the core khellactone structure and highlights these critical positions.

References

- 1. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities and pharmacokinetics of praeruptorins from Peucedanum species: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Anti-AIDS agents. 37. Synthesis and structure-activity relationships of (3'R,4'R)-(+)-cis-khellactone derivatives as novel potent anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The antagonistic effects of khellactones on platelet-activating factor, histamine, and leukotriene D4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Strategic Approach to the Preliminary Biological Screening of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone: A Technical Guide

Foreword: Unveiling the Potential of a Novel Khellactone

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1][2] The khellactone class of coumarins, known for their pyran ring fused to the coumarin skeleton, has garnered significant interest due to the wide range of pharmacological actions exhibited by its members, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide outlines a comprehensive strategy for the preliminary biological screening of a novel, lesser-studied member of this family: (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone.

The structural features of this molecule, specifically the acetyl and isobutyryl groups, suggest the potential for unique biological interactions. Acetylation, for instance, is known to sometimes enhance the biological activity of phenolic compounds.[4] Given the scarcity of specific biological data for this compound, a systematic and multi-faceted screening approach is essential to elucidate its therapeutic potential. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind a tiered screening cascade designed to efficiently probe the bioactivity of this promising natural product.

Section 1: The Compound in Focus - this compound

This compound belongs to the family of angular-type pyranocoumarins.[3][5] While the parent khellactone core is a known bioactive scaffold, the specific stereochemistry and substitutions of the title compound warrant a thorough investigation. The trans configuration and the presence of both acetyl and isobutyryl esters at the 3' and 4' positions of the dihydropyran ring are distinguishing features that could modulate its pharmacokinetic and pharmacodynamic properties.

The initial screening strategy should be broad, aiming to identify any significant biological effects across several key therapeutic areas. Based on the known activities of related coumarin and khellactone derivatives, we will prioritize the assessment of its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential.[3][6]

Section 2: A Tiered Approach to Biological Screening

A logical, tiered screening workflow is crucial for efficiently assessing the biological profile of a novel compound. This approach allows for the prioritization of the most promising activities for further, more in-depth investigation.

Caption: Tiered screening workflow for this compound.

Section 3: Tier 1 - Primary Screening Protocols

The primary screening phase is designed to cast a wide net and identify any significant biological activity. We will employ robust, cost-effective, and high-throughput assays.[1][7]

Cytotoxicity Screening

Rationale: Cytotoxicity is a fundamental parameter, indicating a compound's potential as an anticancer agent or, conversely, its general toxicity to healthy cells.[8][9][10] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the compound concentration.

Hypothetical Data Presentation:

| Cell Line | Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| HeLa (Cervical Cancer) | 25.4 | 0.8 |

| MCF-7 (Breast Cancer) | 15.8 | 1.2 |

| A549 (Lung Cancer) | 42.1 | 1.5 |

| HEK293 (Normal Kidney) | > 100 | 5.6 |

Antimicrobial Screening

Rationale: The emergence of antibiotic-resistant microorganisms necessitates the discovery of new antimicrobial agents.[11] Natural products are a rich source of such compounds.[11] The disc diffusion method is a standard preliminary test for assessing antimicrobial activity.[12][13][14]

Protocol: Agar Disc Diffusion Assay

-

Microorganism Preparation: Prepare fresh overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans), in a suitable broth.[12][13] Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial suspension onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar plates (for yeast).

-

Disc Application: Prepare sterile paper discs (6 mm in diameter) impregnated with a known concentration of this compound (e.g., 100 µ g/disc ). Place the discs on the inoculated agar surface.

-

Controls: Use a disc with the solvent (DMSO) as a negative control and discs with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for yeast) as positive controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for yeast.

-

Data Acquisition: Measure the diameter of the zone of inhibition (in mm) around each disc.

Hypothetical Data Presentation:

| Microorganism | Zone of Inhibition (mm) | Ciprofloxacin (mm) | Fluconazole (mm) |

| S. aureus | 14 | 25 | N/A |

| E. coli | 8 | 28 | N/A |

| C. albicans | 11 | N/A | 22 |

Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in numerous diseases. Antioxidants can neutralize harmful free radicals. The DPPH and ABTS assays are common, reliable, and rapid spectrophotometric methods for evaluating the free radical scavenging activity of compounds.[15][16][17][18]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Reaction Mixture: In a 96-well plate, add 50 µL of various concentrations of this compound (in methanol) to 150 µL of a 0.1 mM methanolic solution of DPPH.[15]

-

Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[15]

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Controls: Use methanol as a blank and a standard antioxidant like ascorbic acid or Trolox as a positive control.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

ABTS Radical Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[15]

-

Reaction Mixture: Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS solution.

-

Incubation: Allow the reaction to proceed for 6 minutes.

-

Data Acquisition: Measure the absorbance at 734 nm.

-

Data Analysis: Compare the results with a standard (Trolox) and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).[16]

Hypothetical Data Presentation:

| Assay | IC50 (µg/mL) | Ascorbic Acid IC50 (µg/mL) | TEAC (mM Trolox/mg) |

| DPPH | 85.2 | 5.8 | N/A |

| ABTS | N/A | N/A | 0.45 |

Section 4: Tier 2 - Mechanistic and Secondary Assays

Should the primary screening yield promising results in any of the above areas, a more focused investigation into the mechanism of action is warranted.

Anti-inflammatory Activity

Rationale: If the compound shows low cytotoxicity in normal cells but high cytotoxicity in cancer cells, or if there is a structural basis to suspect anti-inflammatory properties (common among coumarins), an anti-inflammatory assay is a logical next step.[3] Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a major mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Caption: Inhibition of the COX pathway by a potential anti-inflammatory agent.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, pre-incubate the enzyme with the test compound at various concentrations for 10 minutes at 37°C.

-

Initiation of Reaction: Add arachidonic acid as the substrate to initiate the reaction.

-

Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.[19]

-

Controls: Use a known non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Hypothetical Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | 50.5 | 12.1 | 4.17 |

| Ibuprofen | 15.2 | 35.5 | 0.43 |

| Celecoxib | >100 | 0.8 | >125 |

Section 5: Concluding Remarks and Future Directions

This guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed tiered approach ensures a cost-effective and efficient allocation of resources, starting with broad-spectrum assays and progressing to more specific, mechanism-based investigations for any identified "hits." The provided protocols are based on established and validated methodologies, ensuring the generation of reliable and reproducible data.

Positive results from this preliminary screening will pave the way for more advanced studies, including the elucidation of specific molecular targets, in vivo efficacy studies in animal models, and a comprehensive toxicological evaluation. The journey from a novel natural product to a potential therapeutic agent is long and complex, but a robust preliminary biological screening is the critical first step in unlocking its potential.

References

- 1. Biological screening of natural products and drug innovation in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer | MDPI [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. unikresearch.com [unikresearch.com]

- 12. mdpi.com [mdpi.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. asm.org [asm.org]

- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 17. e3s-conferences.org [e3s-conferences.org]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

in vitro activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

An In-Depth Technical Guide on the Potential In Vitro Activity of (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone

Authored by a Senior Application Scientist

Disclaimer: This document synthesizes the potential in vitro activities of this compound based on published data for structurally related khellactone derivatives. Direct experimental data for this specific compound is not widely available in the public domain, and the information herein should serve as a guide for future research and experimental design.

Introduction: Khellactones as a Promising Scaffold in Drug Discovery

Khellactones, a group of natural products typically isolated from plants of the Apiaceae family, represent a class of coumarin derivatives with a diverse range of biological activities. Their unique chemical architecture has attracted considerable interest in the field of medicinal chemistry, leading to the investigation of both natural and synthetic analogs for their therapeutic potential. While various khellactones have been studied, this guide will focus on the projected in vitro activities of a specific, less-documented derivative: this compound. By examining the well-documented bioactivities of its close structural relatives, particularly cis-khellactone derivatives, we can construct a scientifically grounded hypothesis for the potential therapeutic applications of this compound and outline a clear experimental path for its validation. The primary areas of focus, based on existing literature, will be its potential anti-inflammatory and anticancer properties.

Potential Anti-inflammatory Activity: A Mechanistic Overview

The anti-inflammatory properties of khellactone derivatives are among their most extensively studied biological effects. Research on compounds like (-)-cis-khellactone and disenecionyl cis-khellactone has revealed a multi-pronged mechanism of action, suggesting that this compound may operate through similar pathways.

Key Mechanistic Insights from Analogs

Studies on related khellactones have demonstrated their ability to modulate key inflammatory pathways. A significant target is the inhibition of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory epoxy fatty acids.[1] By inhibiting sEH, khellactones can potentiate the beneficial effects of these endogenous mediators.

Furthermore, khellactone derivatives have been shown to suppress the production of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated macrophages.[2][3] This includes the downregulation of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins (IL-1β, IL-4, IL-6) and tumor necrosis factor-α (TNF-α).[1][2] Mechanistically, these effects are often attributed to the inhibition of critical signaling cascades, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, specifically p38 and JNK phosphorylation.[2][3]

Quantitative Data from Khellactone Analogs

The following table summarizes the reported in vitro anti-inflammatory activity of various khellactone derivatives, providing a benchmark for the potential potency of this compound.

| Compound | Assay | Target/Cell Line | Result (IC₅₀ or effect) | Reference |

| (-)-cis-Khellactone | sEH Inhibition | Enzyme Assay | IC₅₀: 3.1 ± 2.5 µM | [1] |

| (-)-cis-Khellactone | NO Production | LPS-stimulated RAW264.7 | Significant reduction at 50 & 100 µM | [1] |

| Disenecionyl cis-khellactone (DK) | Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated RAW264.7 | Significant reduction | [2] |

| Disenecionyl cis-khellactone (DK) | Protein Expression (iNOS, COX-2) | LPS-stimulated RAW264.7 | Downregulation | [2][3] |

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the likely signaling pathway through which khellactones exert their anti-inflammatory effects, based on existing evidence.

Caption: Proposed anti-inflammatory mechanism of khellactones.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the steps to evaluate the anti-inflammatory activity of this compound using a well-established cell-based model.

Objective: To determine the effect of the test compound on nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (test compound)

-

Dexamethasone (positive control)

-

Griess Reagent

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) and the positive control (Dexamethasone, e.g., 10 µM) for 2 hours. Include a vehicle control (e.g., DMSO).

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay):

-

After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

This step is crucial to ensure that the observed reduction in NO is not due to cytotoxicity.[4]

-

Potential Anticancer Activity

While less explored than their anti-inflammatory effects, certain khellactone derivatives have demonstrated promising cytotoxic activity against human cancer cell lines. This suggests a potential avenue for the therapeutic application of this compound.

Evidence from Khellactone Analogs

A study on a series of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives showed that these compounds exhibit inhibitory activity against various human cancer cell lines.[5][6] The potency of these compounds was found to be dependent on the substituents at the 3' and 4' positions of the pyran ring, indicating that the acetyl and isobutyryl groups in the target compound could significantly influence its cytotoxic profile.[6]

Quantitative Data from Anticancer Screening

The following table summarizes the cytotoxic activity of a potent khellactone analog against several cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 3a (a 4-methyl-cis-khellactone derivative) | HEPG-2 | Human Liver Carcinoma | 8.51 | [6] |

| Compound 3a | SGC-7901 | Human Gastric Carcinoma | 29.65 | [5] |

| Compound 3a | LS174T | Human Colon Carcinoma | Not specified, but active | [5] |

Experimental Workflow for Anticancer Activity Screening

The diagram below outlines a standard workflow for the initial in vitro screening of a novel compound for anticancer activity.

Caption: A typical workflow for in vitro anticancer drug screening.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a selected human cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (test compound)

-

Doxorubicin (positive control)

-

MTT solution

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and doxorubicin, prepared by serial dilution. Include a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion and Future Directions

Based on the robust evidence from structurally related khellactones, this compound emerges as a compound with significant potential for both anti-inflammatory and anticancer activities. The proposed mechanisms, involving the inhibition of the sEH enzyme and modulation of the NF-κB and MAPK signaling pathways, provide a strong rationale for its investigation as an anti-inflammatory agent. Similarly, the demonstrated cytotoxicity of khellactone derivatives against various cancer cell lines warrants its evaluation as a potential antineoplastic agent.

The experimental protocols detailed in this guide offer a clear and validated framework for the initial in vitro characterization of this compound. Successful outcomes from these assays would justify further, more in-depth mechanistic studies, such as Western blot analysis for key signaling proteins, cell cycle analysis, and apoptosis assays, to fully elucidate its mode of action and solidify its potential as a lead compound in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Khellactone Esters

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Khellactone esters, a class of angular-type pyranocoumarins predominantly isolated from medicinal plants like Peucedanum praeruptorum Dunn, have garnered significant scientific interest for their diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the therapeutic potential of these compounds. The primary focus is on their well-established role as vasorelaxants, mediated through the activation of large-conductance Ca2+-activated K+ (BKCa) channels. Furthermore, this guide explores the emerging evidence for their anti-inflammatory and anti-cancer activities, detailing the signaling pathways involved. By synthesizing data from electrophysiology, molecular biology, and preclinical studies, this document aims to serve as an authoritative resource for professionals engaged in the research and development of novel therapeutics derived from this promising class of natural products.

Introduction: The Khellactone Scaffold

Khellactone esters are derivatives of a coumarin core structure, characterized by an angular pyran ring. These compounds are major bioactive constituents of plants from the Peucedanum genus, which have a long history of use in traditional Chinese medicine for treating respiratory and cardiovascular ailments.[1][3] The most studied khellactone esters include praeruptorin A and praeruptorin B.[2] The pharmacological profile of these molecules is profoundly influenced by the stereochemistry at the 3' and 4' positions of the pyran ring and the nature of the ester substituents, creating a rich field for structure-activity relationship (SAR) studies.[3] This guide will dissect the mechanisms of action that confer upon these molecules significant vasorelaxant, anti-inflammatory, and anti-cancer properties.[4]

Core Mechanism of Action: Vasorelaxation via BKCa Channel Activation

The most extensively characterized mechanism of action for khellactone esters is their potent vasodilatory effect on vascular smooth muscle, which is crucial for their potential application in hypertension management.[2][3]

Molecular Target: The BKCa Channel

The primary molecular target for the vasorelaxant effects of many khellactone esters is the large-conductance calcium- and voltage-activated potassium channel, commonly known as the BKCa or MaxiK channel.[5] These channels are ubiquitously expressed in vascular smooth muscle cells (VSMCs) and serve as a critical negative feedback mechanism; an increase in intracellular calcium or membrane depolarization triggers channel opening, leading to potassium efflux and subsequent hyperpolarization, which promotes relaxation.[5][6]

Signaling Pathway of Khellactone-Induced Vasorelaxation

The interaction of khellactone esters with BKCa channels initiates a precise cascade of events within the VSMC:

-

BKCa Channel Activation: Khellactone esters directly bind to and increase the open probability of BKCa channels.[5] The efficacy of this interaction can be dependent on the presence of regulatory β subunits of the channel.[7]

-

Membrane Hyperpolarization: The opening of BKCa channels leads to an efflux of K+ ions from the VSMC, causing the cell membrane to hyperpolarize (become more negative).

-

Inhibition of Voltage-Gated Ca2+ Channels (VGCCs): This hyperpolarization leads to the closure of L-type voltage-gated Ca2+ channels, which are the primary conduits for Ca2+ influx in VSMCs.

-

Reduction in Intracellular Ca2+: The inhibition of Ca2+ influx results in a decrease in the cytosolic Ca2+ concentration.

-

Smooth Muscle Relaxation: Reduced intracellular Ca2+ leads to decreased activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the dephosphorylation of myosin light chains and, consequently, vasorelaxation.

Some khellactone derivatives, such as (+)-praeruptorin A, also exhibit an endothelium-dependent vasorelaxant effect. This is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent smooth muscle cells, activates soluble guanylyl cyclase (sGC), and increases cyclic guanosine monophosphate (cGMP) levels, further promoting relaxation.[3][8] Molecular docking studies suggest that (+)-praeruptorin A aligns well with eNOS pharmacophores, providing a structural basis for this activity.[8]

Caption: Signaling pathway for khellactone ester-induced vasorelaxation.

Structure-Activity Relationship (SAR)

The vasorelaxant potency of khellactone esters is highly dependent on their stereochemistry. Studies comparing enantiomers have consistently shown that (+)-praeruptorin A is a more potent vasodilator than (-)-praeruptorin A.[3][8] This difference is largely attributed to the superior ability of the (+)-enantiomer to activate the endothelium-dependent NO/cGMP pathway.[3][8] The nature of the ester groups at the 3' and 4' positions also significantly modulates activity, presenting opportunities for synthetic optimization.

Emerging Mechanisms: Anti-inflammatory and Anti-cancer Activity

Beyond their cardiovascular effects, khellactone esters are emerging as potent modulators of inflammatory and cancer-related pathways.

Anti-inflammatory Mechanism

Khellactone derivatives exert anti-inflammatory effects by targeting key signaling cascades involved in the inflammatory response.[9]

-

Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[9][10] Certain khellactone esters, such as disenecionyl cis-khellactone, have been shown to inhibit the activation of the NF-κB pathway.[10][11] They achieve this by preventing the phosphorylation and degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes.[2]

-

Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, are also crucial in mediating inflammatory responses.[10] Khellactone esters can suppress the phosphorylation of p38 and JNK, thereby inhibiting downstream inflammatory signaling.[10][11]

-

Inhibition of Soluble Epoxide Hydrolase (sEH): Some khellactones, including cis-khellactone, act as competitive inhibitors of soluble epoxide hydrolase (sEH).[12] sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the bioavailability of EETs, which are known to suppress NF-κB activity and reduce inflammation.[10][12]

Caption: Anti-inflammatory mechanisms of khellactone esters.

Anti-cancer Mechanism

Several khellactone derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines, including breast, cervical, liver, and colon cancer.[13][14][15][16] The primary mechanisms involve the induction of cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: At lower concentrations, compounds like (+)-4'-decanoyl-cis-khellactone and (+)-3'-decanoyl-cis-khellactone can induce cell cycle arrest, particularly in the S/G2 phase, thereby inhibiting cancer cell proliferation.[13]

-

Induction of Apoptosis: At higher concentrations, these esters trigger programmed cell death.[13] The apoptotic mechanism can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. Evidence suggests that some derivatives can dissipate the mitochondrial membrane potential, leading to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), culminating in apoptosis.[13][15]

Table 1: Summary of Cytotoxic Activity (IC50) of Khellactone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Methyl-(3'S,4'S)-cis-khellactone (3a) | HEPG-2 (Liver) | 8.51 | [16][17] |

| 4-Methyl-(3'S,4'S)-cis-khellactone (3a) | SGC-7901 (Gastric) | 29.65 | [16][17] |

| 4-Methoxy-substituted-cis-khellactone (12e) | HEPG-2 (Liver) | 6.1 | [15] |

| 4-Methoxy-substituted-cis-khellactone (12e) | SGC-7901 (Gastric) | 9.2 | [15] |

| (+)-4'-Decanoyl-cis-khellactone | Plasmodium falciparum | 1.5 | [18] |

| (+)-3'-Decanoyl-cis-khellactone | Plasmodium falciparum | 2.4 |[18] |

Methodologies for Mechanistic Investigation

Elucidating the mechanisms described above requires a suite of specialized experimental techniques.

Protocol: Isolated Aortic Ring Assay for Vasorelaxant Activity

This ex vivo protocol is fundamental for assessing the direct effect of compounds on vascular tone.

Objective: To determine the vasorelaxant potency (EC50) of a khellactone ester and to investigate its dependence on the endothelium.

Methodology:

-

Tissue Preparation: A thoracic aorta is carefully excised from a euthanized rat. It is cleaned of adhering connective tissue and cut into rings (2-3 mm in length). For endothelium-denuded experiments, the endothelial layer is gently removed by rubbing the luminal surface.

-

Mounting: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution (37°C, aerated with 95% O₂/5% CO₂). The rings are connected to an isometric force transducer to record changes in tension.[19]

-

Equilibration: Rings are allowed to equilibrate under a resting tension of 1-2 grams for 60-90 minutes.[19]

-

Pre-contraction: A stable contraction is induced by adding a contractile agent like phenylephrine (1 µM) or high potassium chloride (60 mM).[19]

-

Compound Addition: Once a stable plateau of contraction is achieved, cumulative concentrations of the khellactone ester are added to the bath.

-

Data Analysis: The relaxation response is measured as a percentage of the pre-contraction. A concentration-response curve is plotted to calculate the EC50 value (the concentration producing 50% of the maximal relaxation).[19]

References

- 1. The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities and Pharmacokinetics of Praeruptorins from Peucedanum Species: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn [frontiersin.org]

- 5. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Large conductance, Ca2+-activated K+ channels (BKCa) and arteriolar myogenic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of the novel BK (KCa 1.1) channel opener GoSlo-SR-5-130 are dependent on the presence of BKβ subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (+/-)-Praeruptorin A enantiomers exert distinct relaxant effects on isolated rat aorta rings dependent on endothelium and nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory of disenecionyl cis-khellactone in LPS-stimulated RAW264.7 cells and the its inhibitory activity on soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory Activity of Natural cis-Khellactone on Soluble Epoxide Hydrolase and Proinflammatory Cytokine Production in Lipopolysaccharides-Stimulated RAW264.7 Cells [mdpi.com]

- 13. Inhibitory effect and mechanism on antiproliferation of khellactone derivatives from herbal suitable for medical or food uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and antitumor activity of novel 4-methyl-(3'S,4'S)-cis-khellactone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiplasmodial and cytotoxic activity of khellactone derivatives from Angelica purpuraefolia Chung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (+)-trans-3'-Acetyl-4'-isobutyrylkhellactone from Peucedanum Radix

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-trans-3'-Acetyl-4'-isobutyrylkhellactone, an angular pyranocoumarin isolated from the roots of Peucedanum praeruptorum Dunn, known in traditional Chinese medicine as 'Qian-hu' or Peucedanum Radix, is a compound of growing scientific interest. Traditionally used for treating coughs and respiratory ailments, recent research has unveiled its potential as a potent antimycobacterial agent. This guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies for its extraction, isolation, and characterization. It is designed to equip researchers and drug development professionals with the necessary technical knowledge to explore the therapeutic potential of this promising natural product.

Introduction: The Therapeutic Promise of Peucedanum Radix and its Bioactive Pyranocoumarins

Peucedanum Radix, the dried root of Peucedanum praeruptorum Dunn, has a long-standing history in traditional medicine for the management of respiratory conditions such as cough with thick sputum and dyspnea.[1] The therapeutic efficacy of this botanical drug is largely attributed to its rich and diverse phytochemical composition, which includes a variety of coumarins, flavonoids, and organic acids.[2] Among these, the angular-type pyranocoumarins are considered the main active components, with this compound being a notable constituent.[1][3]

This guide focuses specifically on this compound, a natural product that has demonstrated significant biological activity, particularly against Mycobacterium tuberculosis. As the threat of multidrug-resistant tuberculosis continues to grow, the exploration of novel antimycobacterial agents from natural sources is of paramount importance. This document serves as a technical resource for the scientific community, providing detailed methodologies and insights into the chemical and biological landscape of this promising molecule.

Chemical Profile and Biosynthesis

This compound belongs to the class of angular pyranocoumarins, which are characterized by a pyran ring fused to the coumarin core at the C-7 and C-8 positions.[4] The biosynthesis of pyranocoumarins in plants of the Apiaceae family, to which Peucedanum belongs, originates from the phenylpropanoid pathway.[5] The core coumarin structure, umbelliferone, is synthesized from L-phenylalanine and subsequently undergoes a series of enzymatic modifications, including prenylation and cyclization, to form the diverse array of pyranocoumarins found in Peucedanum Radix.[5][6]

Diagram: Biosynthetic Pathway of Pyranocoumarins

Caption: Simplified biosynthetic pathway of angular pyranocoumarins from L-phenylalanine.

Extraction and Isolation: A Step-by-Step Protocol

The isolation of this compound from Peucedanum Radix requires a multi-step approach involving solvent extraction followed by chromatographic purification. The following protocol is a representative method for obtaining the pure compound.

Extraction

-

Material Preparation: Air-dried and powdered roots of Peucedanum praeruptorum are used as the starting material.

-

Solvent Extraction: The powdered root material is extracted exhaustively with a solvent such as 80% ethanol at room temperature.[7] This process is typically repeated three times to ensure maximum extraction of the coumarins.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude solid extract.

Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial step for the isolation of pure this compound from the complex crude extract.[8]

-

Initial Fractionation (Optional): The crude extract can be first subjected to column chromatography over silica gel with a gradient of n-hexane and ethyl acetate to obtain fractions enriched in pyranocoumarins.

-

Preparative HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm × 10 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed. For example, a linear gradient from 50% to 90% methanol in water over 40 minutes can be effective.

-

Flow Rate: A flow rate of 2-5 mL/min is generally used for a semi-preparative column.

-

Detection: UV detection at a wavelength of 320 nm is suitable for monitoring the elution of pyranocoumarins.

-

-

Fraction Collection and Purity Assessment: Fractions corresponding to the peak of this compound are collected. The purity of the isolated compound should be assessed by analytical HPLC, and fractions with a purity of >98% are pooled and concentrated.

Diagram: Extraction and Isolation Workflow

References

- 1. rsc.org [rsc.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Screening for in vitro antimycobacterial activity and three-dimensional quantitative structure-activity relationship (3D-QSAR) study of 4-(arylamino)coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New coumarin linked thiazole derivatives as antimycobacterial agents: Design, synthesis, enoyl acyl carrier protein reductase (InhA) inhibition and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of antimycobacterial activity of the new benzoxazinorifamycin KRM-1648 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. The Effect of a New N-hetero Cycle Derivative on Behavior and Inflammation against the Background of Ischemic Stroke | MDPI [mdpi.com]

- 8. 3-O-trans-p-coumaroyl esterification enhances the anti-inflammatory effects of tormentic acid by targeting NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]